2-Fluorobut-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobut-2-enedinitrile is an organic compound with the molecular formula C4HFN2 It is characterized by the presence of a fluorine atom and two nitrile groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobut-2-enedinitrile typically involves the fluorination of but-2-enedinitrile. One common method is the free radical addition of fluorine to but-2-enedinitrile under controlled conditions. This reaction can be carried out using a fluorinating agent such as elemental fluorine or a fluorine-containing compound in the presence of a catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorobut-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluorobut-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Fluorobut-2-enedinitrile involves its interaction with various molecular targets. The presence of the fluorine atom and nitrile groups allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Butenedinitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Fluoro-2-butene: Contains a fluorine atom but lacks the nitrile groups, leading to different applications and reactivity
Uniqueness: 2-Fluorobut-2-enedinitrile is unique due to the combination of the fluorine atom and nitrile groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
105304-69-6 |
---|---|
Molekularformel |
C4HFN2 |
Molekulargewicht |
96.06 g/mol |
IUPAC-Name |
2-fluorobut-2-enedinitrile |
InChI |
InChI=1S/C4HFN2/c5-4(3-7)1-2-6/h1H |
InChI-Schlüssel |
SDXZFPJYTGNCDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C#N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.